3-Hydroxypyridine-2,6-dicarbaldehyde
Overview
Description
3-Hydroxypyridine-2,6-dicarbaldehyde is a chemical compound that has been studied for its potential applications in various fields. It has been used in the synthesis of new porphyrinoid compounds with two pyridine-related subunits . The sharp Soret-like band at 421 nm in the electronic spectrum and the pyrrole NH signal at δ = –2.98 ppm in the NMR spectrum indicated that the product is aromatic with an 18π-electron circuit .
Synthesis Analysis
The synthesis of 3-Hydroxypyridine-2,6-dicarbaldehyde has been reported in the literature. For instance, a direct and environment-friendly method was reported to produce 3-hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst . Raney Fe exhibited an efficient catalytic performance for activation of the aldehyde group of furfural and afforded an 18.2% yield of 3-hydroxypyridine at 120 °C with ammonia as N source .Molecular Structure Analysis
The molecular structure of 3-Hydroxypyridine-2,6-dicarbaldehyde can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography . The proton and carbon NMR spectra further suggested that the electron circuit is produced not only by the keto-enol isomerization of the 3-hydroxypyridine unit but also by the local hydrogenative dearomatization in the other pyridine unit at the diagonal site .Scientific Research Applications
Polymerization Agent : 2-pyridinecarbaldehyde imines, structurally related to 3-Hydroxypyridine-2,6-dicarbaldehyde, can serve as ligands in atom transfer polymerization of methyl methacrylate. This application offers versatility and allows for homogeneous reactions (Haddleton et al., 1997).
Anticonvulsive Activity : 3-hydroxypyridine derivatives, particularly the 2,6-disubstituted ones, exhibit marked anticonvulsive activity. They are especially effective in GABA-ergic-induced convulsions and can enhance hyperkinesis induced by 5-hydroxytryptophan (Voronina et al., 1986).
Analytical Reagent for Aluminium Detection : 3-Hydroxypyridine-2-aldehyde 2-pyridylhydrazone, a related compound, is a rapid fluorimetric reagent for determining aluminium in various types of water, including potable, fresh, and sea waters, and has shown satisfactory results in these applications (Cano-Pavón et al., 1980).
Cancer Treatment : The compound 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone (3-HP) has demonstrated carcinostatic activity against a variety of cancers, including leukemia, Ehrlich ascites carcinoma, lymphoma, and adenocarcinoma 755 (French & Blanz, 1966).
Photoluminescent Properties : 4-Hydroxypyridine-2,6-dicarboxylic acid ligands, closely related to 3-Hydroxypyridine-2,6-dicarbaldehyde, can form lanthanide coordination polymers with potential photoluminescent properties. These polymers can be two-dimensional or three-dimensional in structure (Sun et al., 2009).
Drug Synthesis and Antibiotics : The 3hpd gene cluster, which plays a role in the degradation of 3-hydroxypyridine, provides new insights into potential applications in drug synthesis and antibiotics (Wang et al., 2020).
Geroprotector : 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a derivative, acts as a geroprotector by increasing lifespan in mice and reducing mortality in certain strains (Emanuel & Obukhova, 1978).
Future Directions
The future directions for research on 3-Hydroxypyridine-2,6-dicarbaldehyde could include further exploration of its potential applications in various fields, such as the synthesis of new porphyrinoid compounds . Additionally, more research is needed to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.
properties
IUPAC Name |
3-hydroxypyridine-2,6-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-2-7(11)6(4-10)8-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRAVFVNKSGQEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyridine-2,6-dicarbaldehyde |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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